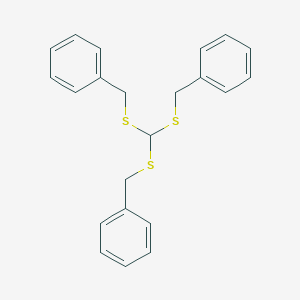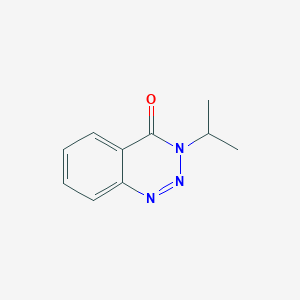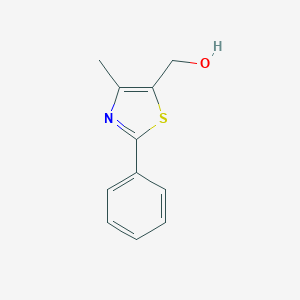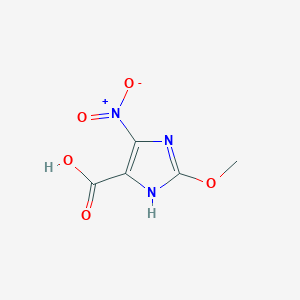
Ethyl cyano(triphenylphosphoranylidene)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl cyano(triphenylphosphoranylidene)acetate, commonly known as ethyl cyanoacetate, is a versatile compound that has been widely used in various fields of research. It has been synthesized using different methods and has shown promising results in scientific research applications.
作用机制
The mechanism of action of ethyl cyanoacetate involves the nucleophilic addition of the cyano group to the carbonyl group of the substrate, followed by the elimination of the leaving group. This reaction leads to the formation of a new carbon-carbon bond and the introduction of a cyano group into the substrate.
生化和生理效应
Ethyl cyanoacetate has been shown to have various biochemical and physiological effects. It has been reported to have anticoagulant, anti-inflammatory, and antitumor activities. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
实验室实验的优点和局限性
The advantages of using ethyl cyanoacetate in lab experiments include its versatility, ease of synthesis, and low cost. It can be easily synthesized using various methods and can be used as a building block for the synthesis of various compounds. However, it has some limitations, such as its low solubility in water and its toxicity at high concentrations.
未来方向
There are several future directions for the research on ethyl cyanoacetate. One direction is the synthesis of new derivatives with improved properties, such as increased solubility and decreased toxicity. Another direction is the investigation of its potential as a drug delivery system, as it has been shown to have good biocompatibility. Additionally, the exploration of its potential as a catalyst in organic synthesis and material science is also a promising direction for future research.
Conclusion:
Ethyl cyanoacetate is a versatile compound that has been widely used in various fields of research. It has been synthesized using different methods and has shown promising results in scientific research applications. Its mechanism of action involves the nucleophilic addition of the cyano group to the carbonyl group of the substrate, leading to the formation of a new carbon-carbon bond and the introduction of a cyano group into the substrate. Ethyl cyanoacetate has various biochemical and physiological effects, such as anticoagulant, anti-inflammatory, and antitumor activities. Its advantages in lab experiments include its versatility, ease of synthesis, and low cost, while its limitations include its low solubility in water and its toxicity at high concentrations. There are several future directions for the research on ethyl cyanoacetate, including the synthesis of new derivatives, investigation of its potential as a drug delivery system, and exploration of its potential as a catalyst in organic synthesis and material science.
合成方法
Ethyl cyanoacetate can be synthesized using various methods, including the malonic ester synthesis, the Knoevenagel condensation, and the Michael addition reaction. The malonic ester synthesis involves the reaction of diethyl malonate with sodium ethoxide, followed by the addition of ethyl cyanoacetate. The Knoevenagel condensation involves the reaction of ethyl cyanoacetate with an aldehyde or ketone in the presence of a base. The Michael addition reaction involves the reaction of ethyl cyanoacetate with an α,β-unsaturated ketone or aldehyde in the presence of a base.
科学研究应用
Ethyl cyanoacetate has been widely used in scientific research applications, including organic synthesis, medicinal chemistry, and material science. It has been used as a building block for the synthesis of various compounds, such as β-keto esters, α-cyano esters, and α,β-unsaturated esters. It has also been used as a precursor for the synthesis of pharmaceuticals, such as anticoagulants, anti-inflammatory agents, and antitumor agents. In material science, it has been used as a starting material for the synthesis of polymers, resins, and adhesives.
属性
CAS 编号 |
13504-72-8 |
|---|---|
产品名称 |
Ethyl cyano(triphenylphosphoranylidene)acetate |
分子式 |
C23H20NO2P |
分子量 |
373.4 g/mol |
IUPAC 名称 |
ethyl 2-cyano-2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C23H20NO2P/c1-2-26-23(25)22(18-24)27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2H2,1H3 |
InChI 键 |
ZTDOSQRNLVWAJF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
规范 SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
其他 CAS 编号 |
13504-72-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester](/img/structure/B186271.png)
![2,3-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B186272.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B186274.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide](/img/structure/B186279.png)
![4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B186281.png)